ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C12H19N7O3 and its molecular weight is 309.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₆O₃ |
Molecular Weight | 300.27 g/mol |
CAS Number | 296769-60-3 |
Synthesis
The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The synthesis pathway often includes the formation of the oxadiazole and triazole rings through cyclization reactions that are catalyzed by specific reagents.
Anticancer Activity
Recent studies have demonstrated that compounds containing the triazole and oxadiazole moieties exhibit significant anticancer properties. For instance:
- In vitro studies showed that derivatives with similar structures inhibited cancer cell proliferation effectively. For example, compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), showing IC50 values in the low micromolar range (e.g., IC50 = 1.1 μM for MCF-7) .
The mechanism of action for these compounds is often linked to their ability to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to reduced dTTP levels and subsequently induces apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated:
- Compounds with similar triazole structures have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.046 μM .
This antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Study 1: Anticancer Screening
A study published in a peer-reviewed journal evaluated a series of triazole derivatives for their anticancer properties. The researchers synthesized various compounds and tested their cytotoxicity against multiple cancer cell lines. The results indicated that several derivatives exhibited potent anticancer activity with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of triazole derivatives. In this study, compounds were screened against a panel of bacteria. The results showed that certain derivatives significantly inhibited bacterial growth compared to standard antibiotics like vancomycin and ciprofloxacin . This highlights the potential of these compounds as alternatives in treating resistant bacterial strains.
Eigenschaften
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O3/c1-4-18(5-2)7-8-9(12(20)21-6-3)14-17-19(8)11-10(13)15-22-16-11/h4-7H2,1-3H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBJLGBQSOUVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.